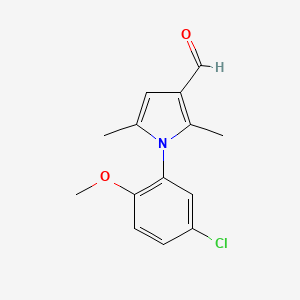

1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS: 426221-04-7) is a pyrrole-derived compound characterized by a carbaldehyde functional group at the 3-position of the pyrrole ring. The structure includes a 5-chloro-2-methoxyphenyl substituent at the 1-position and methyl groups at the 2- and 5-positions of the pyrrole core. Its molecular formula is C₁₅H₁₄ClNO₂, with a molecular weight of 263.72 g/mol and a purity of ≥97% .

Properties

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9-6-11(8-17)10(2)16(9)13-7-12(15)4-5-14(13)18-3/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBXXBRHGVNDRHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=CC(=C2)Cl)OC)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring, followed by the introduction of the chloro-methoxyphenyl group and the carbaldehyde group. Key steps may include:

Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

Substitution Reactions:

Formylation: The final step involves the formylation of the pyrrole ring, which can be achieved using Vilsmeier-Haack reaction conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

Oxidation: 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.

Reduction: 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of biological pathways and enzyme interactions due to its structural complexity.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering biological pathways. The chloro and methoxy groups can influence its binding affinity and specificity, while the aldehyde group can form covalent bonds with target molecules.

Comparison with Similar Compounds

(a) 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- CAS: Not specified.

- Molecular Formula: C₁₃H₁₃NO₂.

- Molecular Weight : 215.25 g/mol.

- Key Differences: Replaces the 5-chloro-2-methoxyphenyl group with a 3-hydroxyphenyl substituent. However, its lower molecular weight (215.25 vs. 263.72 g/mol) suggests reduced steric bulk .

(b) 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- CAS : 328028-87-1.

- Molecular Formula: C₁₅H₁₇NO.

- Molecular Weight : 227.30 g/mol.

- Key Differences: Features a 2,4-dimethylphenyl group instead of the chloro-methoxy-substituted aryl ring.

(c) 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxaldehyde

- CAS : 175136-79-5.

- Molecular Formula: C₁₁H₇Cl₂NO.

- Molecular Weight : 244.09 g/mol.

- Key Differences : Substitutes the pyrrole-3-carbaldehyde scaffold with a pyrrole-2-carboxaldehyde moiety. The 3,5-dichlorophenyl group introduces stronger electron-withdrawing effects compared to the 5-chloro-2-methoxyphenyl group, which may influence aromatic electrophilic substitution patterns .

(d) 1-(4-Cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

- CAS : 340319-28-0.

- Molecular Formula: C₁₉H₂₃NO.

- Molecular Weight : 281.39 g/mol.

- Key Differences : Incorporates a bulky 4-cyclohexylphenyl group, significantly increasing steric hindrance and hydrophobicity compared to the target compound. This structural variation may impact solubility and biological membrane permeability .

Data Tables

Table 1: Comparative Properties of Substituted Pyrrole-3-carbaldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 426221-04-7 | C₁₅H₁₄ClNO₂ | 263.72 | 5-Cl, 2-OCH₃, 2,5-CH₃ |

| 1-(3-Hydroxy-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | - | C₁₃H₁₃NO₂ | 215.25 | 3-OH, 2,5-CH₃ |

| 1-(2,4-Dimethyl-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 328028-87-1 | C₁₅H₁₇NO | 227.30 | 2,4-CH₃, 2,5-CH₃ |

| 1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxaldehyde | 175136-79-5 | C₁₁H₇Cl₂NO | 244.09 | 3,5-Cl, pyrrole-2-carbaldehyde |

| 1-(4-Cyclohexylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | 340319-28-0 | C₁₉H₂₃NO | 281.39 | 4-cyclohexylphenyl, 2,5-CH₃ |

Research Findings and Limitations

- Electronic Effects : The 5-chloro and 2-methoxy substituents on the phenyl ring create a mixed electronic environment—chloro is electron-withdrawing, while methoxy is electron-donating. This may influence the carbaldehyde’s reactivity in condensation or nucleophilic addition reactions .

- Availability : Commercial discontinuation of the target compound and some analogs (e.g., 1-(3-hydroxyphenyl) variant ) limits large-scale applications.

Notes

- The comparison is based on structural and molecular property data; detailed experimental studies (e.g., reactivity, biological activity) are absent in the provided evidence.

- Further research is needed to explore synthetic applications, such as use in heterocyclic synthesis or medicinal chemistry.

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure suggests possible interactions with biological targets, making it a candidate for further investigation regarding its therapeutic applications.

- Chemical Formula : C₁₄H₁₄ClNO₂

- Molecular Weight : 279.72 g/mol

- CAS Number : 36048-07-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent research has indicated that pyrrole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The specific compound under review has shown promising results:

- Cytotoxicity : In vitro studies have demonstrated that this compound exhibits cytotoxicity against human cancer cell lines such as MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer). The IC50 values for these cell lines were reported as follows:

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase, which is critical for halting proliferation in cancer cells.

Antimicrobial Activity

Pyrrole derivatives have also been studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains:

- Minimum Inhibitory Concentration (MIC) values were reported for several pathogens:

These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents.

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the synthesis and evaluation of pyrrole derivatives:

- Study on Anticancer Activity :

- Antimicrobial Evaluation :

Data Summary Table

| Biological Activity | Cell Line/Pathogen | IC50/MIC Values |

|---|---|---|

| Cytotoxicity | MCF7 | 12.50 µM |

| HepG2 | 17.82 µM | |

| A549 | 26 µM | |

| Antimicrobial | Staphylococcus aureus | 3.12 µg/mL |

| Escherichia coli | 12.5 µg/mL |

Q & A

Basic: What are the established synthetic routes for 1-(5-chloro-2-methoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A common approach is the condensation of substituted acetophenone derivatives with allylamine intermediates, followed by oxidation to introduce the aldehyde group. For example:

- Base-catalyzed cyclization : Using K₂CO₃ as a catalyst, halogenated aryl precursors react with pyrrole intermediates under reflux conditions (e.g., acetonitrile, 12–24 hrs) to form the pyrrole core .

- One-step reductive cyclization : A method involving Raney nickel and acidic pH regulators (e.g., HCl) enables the reduction of intermediates like 2-[2-(aryl)-2-oxoethyl]malononitrile to yield the aldehyde-substituted pyrrole .

Key metrics: Yields range from 46% to 63% depending on substituent steric effects and reaction optimization .

Basic: How is the compound characterized spectroscopically, and what data inconsistencies may arise?

Standard characterization includes:

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm, while the methoxy group (OCH₃) resonates at δ 3.8–4.0 ppm. Discrepancies in chemical shifts may occur due to solvent polarity or hydrogen bonding .

- FTIR : A strong C=O stretch (~1680–1720 cm⁻¹) confirms the aldehyde. However, overlapping peaks (e.g., C-Cl stretches at 750–800 cm⁻¹) require deconvolution for accurate assignment .

- HRMS : Molecular ion [M+H]⁺ should match theoretical mass within 5 ppm. Inconsistent fragmentation patterns may indicate impurities or tautomerism .

Advanced: How can synthetic yields be optimized for halogenated aryl-pyrrole derivatives like this compound?

Yield optimization strategies include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu systems) improve cross-coupling efficiency for halogenated aryl groups .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates but may increase side reactions. Mixed solvents (e.g., THF:H₂O) balance reactivity and selectivity .

- Temperature control : Lower temperatures (0–5°C) minimize aldehyde oxidation, while higher temperatures (80–100°C) accelerate cyclization .

Data note: In one study, switching from K₂CO₃ to Cs₂CO₃ increased yields by 15% due to improved base strength .

Advanced: What contradictions exist in reported biological activities of structurally similar pyrrole-3-carbaldehydes?

- Antimicrobial activity : Some studies report IC₅₀ values <10 µM against S. aureus, while others show no activity at 50 µM. This may stem from substituent positioning; para-chloro groups enhance membrane penetration, whereas ortho-substituents reduce it .

- Cytotoxicity : Aldehyde-containing pyrroles exhibit variable toxicity in cancer cell lines (e.g., HeLa vs. MCF-7). Conflicting data may arise from assay conditions (e.g., serum-free media increasing aldehyde reactivity) .

Advanced: How can computational modeling guide the design of derivatives with improved binding affinity?

- Docking studies : The aldehyde group forms hydrogen bonds with catalytic lysine residues in target enzymes (e.g., kinases). Modulating substituents at the 2,5-dimethyl positions can optimize hydrophobic interactions .

- QSAR models : Hammett σ values for the 5-chloro-2-methoxy group correlate with inhibitory potency (R² = 0.89 in a kinase panel), suggesting electron-withdrawing groups enhance activity .

Validation: MD simulations (>100 ns) confirm stable binding poses in ATP-binding pockets when the pyrrole core maintains planarity .

Advanced: What are the stability challenges for this compound under storage or experimental conditions?

- Oxidation : The aldehyde group is prone to air oxidation, forming carboxylic acid derivatives. Storage under argon with desiccants (silica gel) is critical .

- Photodegradation : UV exposure (λ >300 nm) cleaves the pyrrole ring, generating chloroanisole byproducts. Amber vials and light-free incubators are recommended .

Analytical tip: Monitor degradation via HPLC-UV at 254 nm, comparing retention times with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.